Cas no 2137684-60-5 (2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-731214
- 2137684-60-5
- 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid
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- インチ: 1S/C13H12N2O3/c1-8-4-3-5-11(12(8)13(17)18)15-9(2)6-10(7-16)14-15/h3-7H,1-2H3,(H,17,18)
- InChIKey: KMDXUAKZTUOTBD-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=CC=CC=1N1C(C)=CC(C=O)=N1)=O
計算された属性
- 精确分子量: 244.08479225g/mol
- 同位素质量: 244.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- XLogP3: 2
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731214-1.0g |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid |
2137684-60-5 | 1g |
$0.0 | 2023-06-07 |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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5. Book reviews
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acidに関する追加情報
Recent Advances in the Study of 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid (CAS: 2137684-60-5)
The compound 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid (CAS: 2137684-60-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a versatile building block in the synthesis of novel heterocyclic compounds. Its unique structure, featuring both a pyrazole and benzoic acid moiety, allows for diverse chemical modifications, making it an attractive scaffold for the development of new bioactive molecules. Researchers have successfully utilized this compound in the synthesis of various derivatives with promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid exhibits moderate inhibitory effects against several key enzymes involved in inflammatory pathways. Notably, its derivatives have shown enhanced potency and selectivity, suggesting that structural optimization could lead to the development of more effective therapeutic agents. Molecular docking studies have further elucidated the binding interactions of these compounds with their target proteins, providing valuable insights for future drug design efforts.
The pharmacokinetic properties of this compound and its derivatives have also been investigated in recent preclinical studies. Results indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability and reduce potential toxicity. These findings underscore the importance of continued research into the structure-activity relationships of this compound class to identify optimal candidates for clinical development.
From a synthetic chemistry perspective, novel methodologies have been developed to efficiently produce 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid and its derivatives. Recent advances in catalytic systems and reaction conditions have significantly improved yields and purity, facilitating more extensive biological evaluation. These synthetic innovations are expected to accelerate the exploration of this compound's full potential in medicinal chemistry applications.
In conclusion, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid represents a promising scaffold for the development of new therapeutic agents. The growing body of research on this compound highlights its versatility and potential across multiple therapeutic areas. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in combination therapies. As research progresses, this compound may emerge as a valuable tool in addressing unmet medical needs.
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